2-(1H-imidazol-1-yl)cyclopentan-1-amine

Description

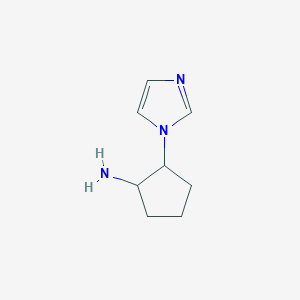

2-(1H-Imidazol-1-yl)cyclopentan-1-amine is a bicyclic organic compound featuring a cyclopentane ring substituted with an imidazole group at the 2-position and an amine group at the 1-position. This structure combines the aromatic heterocyclic properties of imidazole with the conformational flexibility of the cyclopentane ring. The compound has been utilized as a building block in organic synthesis, particularly for developing pharmacologically active molecules . However, commercial availability of this compound has been discontinued, as indicated by supplier listings .

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

2-imidazol-1-ylcyclopentan-1-amine |

InChI |

InChI=1S/C8H13N3/c9-7-2-1-3-8(7)11-5-4-10-6-11/h4-8H,1-3,9H2 |

InChI Key |

SUDZFHQRNUKXPP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C1)N2C=CN=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

Cyclization of Cyclopentanone with Imidazole

This method is one of the most common synthetic routes for producing 2-(1H-imidazol-1-yl)cyclopentan-1-amine. It involves the reaction between cyclopentanone and imidazole under reducing conditions.

Reaction Conditions:

- Reagents : Cyclopentanone, imidazole, and a reducing agent (e.g., sodium borohydride or lithium aluminum hydride).

- Solvent : Ethanol or methanol.

- Temperature : Typically requires heating at 50–80°C.

- Catalyst : Acidic or basic catalysts (e.g., hydrochloric acid or potassium hydroxide) may be used to facilitate cyclization.

Mechanism:

The reaction proceeds via nucleophilic attack of imidazole on the carbonyl group of cyclopentanone, followed by reduction to stabilize the amine functionality.

Yield:

Yields are generally moderate to high (60–85%), depending on the reaction conditions and purification techniques.

Nucleophilic Substitution

Another approach involves nucleophilic substitution reactions where an imidazole derivative reacts with a halogenated cyclopentane precursor.

Reaction Conditions:

- Reagents : Halogenated cyclopentane (e.g., bromocyclopentane), imidazole.

- Solvent : Dimethylformamide (DMF) or dichloromethane (DCM).

- Base : Potassium carbonate or sodium hydride.

- Temperature : Room temperature to 70°C.

Mechanism:

The halogen atom on the cyclopentane ring is displaced by the nucleophilic imidazole group, forming the desired product.

Yield:

This method typically achieves yields in the range of 70–90%, depending on the reactivity of the starting materials.

One-Pot Synthesis

A one-pot synthesis approach combines multiple steps into a single reaction vessel to simplify the process and improve efficiency.

Reaction Conditions:

- Reagents : Cyclopentanone, imidazole, reducing agents, and catalysts.

- Solvent : A polar aprotic solvent such as acetonitrile.

- Temperature : Controlled heating around 60–80°C.

- Catalyst : Transition metal catalysts like palladium or copper may be used to enhance reaction rates.

Yield:

One-pot methods often result in yields exceeding 80% due to reduced loss during intermediate purification steps.

Industrial Production

For large-scale production, continuous flow reactors are employed to optimize yield and minimize waste. These reactors allow precise control over reaction parameters such as temperature, pressure, and reagent flow rates.

Key Features:

- Use of automated systems for consistent quality.

- Catalysts like palladium on carbon (Pd/C) to enhance reaction efficiency.

- Solvents are recycled to reduce environmental impact.

Comparison of Methods

| Method | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization | Cyclopentanone, imidazole | Ethanol/Methanol | 50–80°C | 60–85 | Simple but requires reduction step |

| Nucleophilic Substitution | Halogenated cyclopentane, imidazole | DMF/DCM | RT–70°C | 70–90 | High yield but uses halogenated precursors |

| One-Pot Synthesis | Cyclopentanone, imidazole | Acetonitrile | 60–80°C | >80 | Efficient for large-scale production |

Challenges and Optimization

Challenges:

- Controlling regioselectivity during cyclization reactions.

- Handling reactive intermediates in nucleophilic substitution.

- Minimizing by-products in one-pot synthesis.

Optimization Strategies:

- Use of microwave-assisted synthesis to reduce reaction time.

- Employing green solvents like ethanol for eco-friendly processes.

- Fine-tuning catalyst concentrations for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-yl)cyclopentan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form imines or nitriles.

Reduction: The imidazole ring can be reduced under specific conditions to form saturated heterocycles.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of saturated heterocycles.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₈H₁₃N₃

- Molecular Weight : 151.21 g/mol

- Functional Groups : Imidazole, amine, cyclopentane

The compound's structure allows it to participate in various chemical reactions, making it a versatile building block for more complex molecules.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the following areas:

- Anticancer Activity : Research indicates that imidazole derivatives can inhibit cancer cell proliferation. A study by Shutkov et al. (2024) demonstrated that related compounds significantly reduced cell viability in human cancer cell lines at concentrations as low as 10 µM, indicating potent anticancer properties.

- Antimicrobial Properties : Studies have shown that imidazole derivatives exhibit antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) ranged from 8 to 32 µg/mL, highlighting their potential as antimicrobial agents.

- Neuroprotective Effects : Emerging evidence suggests that compounds with imidazole moieties may offer neuroprotective benefits by modulating neurotransmitter systems and exerting antioxidant effects, potentially protecting neurons from oxidative stress.

Biochemical Applications

In biochemical research, 2-(1H-imidazol-1-yl)cyclopentan-1-amine is explored for its role as a ligand in various assays:

- Enzyme Inhibition Studies : The imidazole group can act as a competitive inhibitor for enzymes involved in metabolic pathways. This property is valuable for studying enzyme kinetics and mechanisms of action.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability. This aspect is crucial for developing drugs targeting neurological disorders.

Material Science

The compound is also utilized in the development of advanced materials:

- pH-Sensitive Polymers : Its unique chemical structure enables the formulation of polymers that respond to pH changes, which can be used in drug delivery systems and smart materials.

Data Summary

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Investigated for anticancer and antimicrobial activities | Significant reduction in cancer cell viability; MICs from 8 to 32 µg/mL against bacteria |

| Biochemical Research | Used as a ligand in enzyme inhibition and receptor modulation studies | Acts as a competitive inhibitor; influences neurotransmitter systems |

| Material Science | Development of pH-sensitive polymers | Potential applications in drug delivery systems |

Case Study 1: Anticancer Activity

Shutkov et al. (2024) conducted a study on the anticancer effects of related imidazole complexes on human cancer cell lines. The results showed a significant reduction in cell viability at low concentrations, demonstrating the potential of these compounds as anticancer agents.

Case Study 2: Antimicrobial Efficacy

Research published by MDPI highlighted the antimicrobial activity of imidazole derivatives against common pathogens. The study indicated effective MICs, showcasing the compound's potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)cyclopentan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The amine group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key structural analogues and their molecular properties:

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | Source |

|---|---|---|---|---|

| 2-(1H-Imidazol-1-yl)cyclopentan-1-amine | C₈H₁₁N₃ | Not reported | Cyclopentane backbone, imidazole (1-position), amine (1-position) | |

| 2-Ethyl-1-(1H-imidazol-2-yl)cyclopentan-1-amine | C₁₀H₁₅N₃ | Not reported | Cyclopentane backbone, ethyl group, imidazole (2-position) | |

| 2-(1H-Imidazol-1-yl)ethylamine hydrochloride | C₁₀H₁₄ClN₃S | 243.76 | Ethyl linker, thiophene substituent, hydrochloride salt | |

| 1-(2-Bromobenzyl)-1H-imidazol-2-amine | C₁₀H₁₀BrN₃ | 252.11 | Bromobenzyl substituent, imidazole (2-position) |

Key Observations :

- Backbone Flexibility : The cyclopentane ring in the target compound may confer greater conformational rigidity compared to ethyl-linked analogues (e.g., 2-(1H-imidazol-1-yl)ethylamine) .

- Substituent Effects: The position of the imidazole group (1- vs. For instance, 1-(2-Bromobenzyl)-1H-imidazol-2-amine prioritizes aromatic stacking via the bromobenzyl group, whereas the target compound lacks such substituents.

- Molecular Weight : Analogues with halogen or aromatic substituents (e.g., bromine in ) exhibit higher molecular weights, which may impact solubility and bioavailability.

Biological Activity

2-(1H-imidazol-1-yl)cyclopentan-1-amine is a compound that belongs to the class of imidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Imidazole derivatives, including this compound, interact with various biological targets due to their structural properties. The imidazole ring can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been shown to modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism .

Key Mechanisms:

- Enzyme Interaction : Inhibition or activation of proteases and other enzymes.

- Cell Signaling Modulation : Influences pathways such as MAPK/ERK, affecting cell growth and differentiation.

- Biochemical Pathway Involvement : Participates in various metabolic pathways, enhancing or inhibiting cellular processes.

Biological Activities

The biological activities associated with this compound are extensive:

Case Studies and Research Findings

Several studies have evaluated the biological activity of imidazole derivatives, including this compound.

Anticancer Activity

A study assessed the cytotoxicity of various imidazole derivatives against the HePG2 liver cancer cell line. Results indicated that certain compounds exhibited significant inhibition of cell growth comparable to traditional anticancer drugs like Doxorubicin. For example, one derivative showed an IC50 value of 4.79 µg/ml, indicating potent anticancer activity .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of this compound against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values reported were indicative of its effectiveness in preventing bacterial proliferation .

The compound's interaction with various enzymes and proteins is crucial for its biological effects. It has been shown to influence cellular metabolism and gene expression through its biochemical interactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.